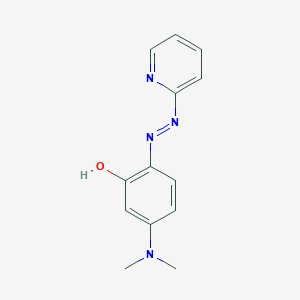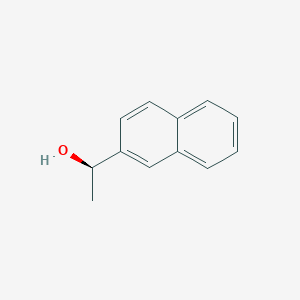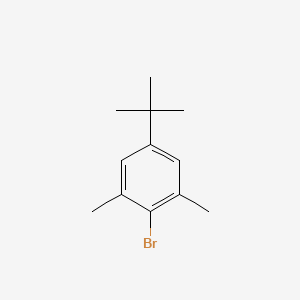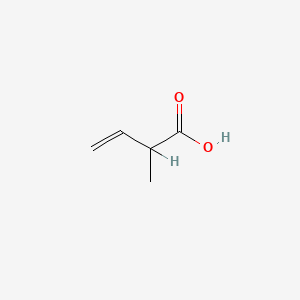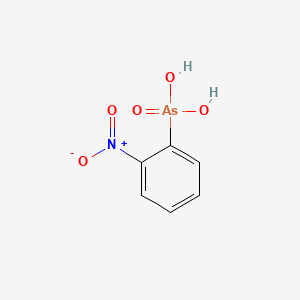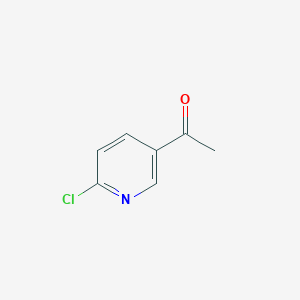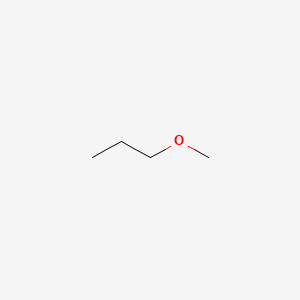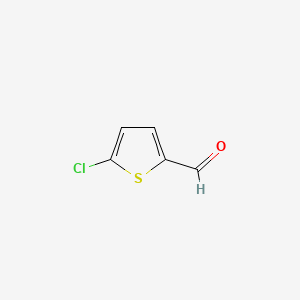
5-Chlorothiophene-2-carbaldehyde
Overview
Description
5-Chlorothiophene-2-carbaldehyde is a thiophene derivative . It has the empirical formula C5H3ClOS and a molecular weight of 146.59 . It is used in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis[( E )-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .
Synthesis Analysis
The synthesis of this compound involves thiophene-2-carbaldehyde . The reaction requires BTMA ICl 2/ZnCl 2 and acetic acid at a temperature of 70 °C and lasts for 24 hours . The yield of this reaction is approximately 50% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C5H3ClOS/c6-5-2-1-4(3-7)8-5/h1-3H . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound is involved in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis[( E )-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .Physical and Chemical Properties Analysis
This compound is a colorless to brown liquid . It has a refractive index of 1.604 and a density of 1.376 g/mL at 25 °C . The boiling point is 99 °C/21 mmHg .Scientific Research Applications
Antioxidant Agent Synthesis
A study by Prabakaran, Manivarman, & Bharanidharan (2021) highlighted the synthesis of novel chalcone derivatives using 5-Chlorothiophene-2-carbaldehyde. These compounds showed potential as antioxidants, demonstrating significant in vitro activity and favorable interactions with protein tyrosine kinase.
Photochemical Synthesis
Antonioletti et al. (1986) explored the photochemical synthesis of phenyl-2-thienyl derivatives using halogenated thiophenes including this compound. They reported the formation of various derivatives through irradiation in benzene solution, indicating a reactivity pathway for this compound in photochemical contexts (Antonioletti et al., 1986).
Organic Electronics
K. Jung et al. (2010) synthesized new benzothieno[3,2-b]benzothiophene-based molecules using this compound. These molecules exhibited thermotropic liquid crystalline properties and were utilized in organic thin film transistors, displaying high charge carrier mobilities. This demonstrates the compound's potential in developing advanced electronic materials (Jung et al., 2010).
Chemical Synthesis of Heterocyclic Compounds
The chemical reactivity and synthesis of various heterocyclic compounds using this compound have been explored in multiple studies. For instance, Fisyuk et al. (2013) detailed the synthesis of 4H-thieno[3,2-c]chromenes through intramolecular arylation of derivatives of this compound (Fisyuk et al., 2013). These compounds have potential applications in various fields, including material science and pharmaceuticals.
Fluorescent Sensor Development
Zhang et al. (2016) synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) and demonstrated its efficacy as a fluorescent sensor for ferric ions. This compound selectively quenched the fluorescence of Fe3+ ions, indicating its potential use in chemical sensing applications (Zhang et al., 2016).
Safety and Hazards
5-Chlorothiophene-2-carbaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . It may cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
5-Chlorothiophene-2-carbaldehyde, also known as 5-Chloro-2-thiophenecarboxaldehyde, is a thiophene derivative It’s known to be used in the synthesis of various bioactive compounds .
Mode of Action
It’s known that this compound can be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis [ ( E )- (5-chloro-2-thienyl)methylidene]ethane-1,2-diamine . These compounds may interact with their respective targets, leading to various biochemical changes.
Result of Action
It’s known that this compound is used in the synthesis of various bioactive compounds , which may have diverse molecular and cellular effects depending on their specific targets and mode of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as pH, temperature, and presence of other compounds can potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-Chlorothiophene-2-carbaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it is used in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N,N′-bis[(E)-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine . These interactions often involve the formation of covalent bonds between the aldehyde group of this compound and nucleophilic sites on the enzymes or proteins, leading to the formation of stable complexes.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s aldehyde group can form adducts with cellular proteins, potentially altering their function and leading to changes in cell behavior. Additionally, this compound may impact the redox state of cells by interacting with thiol groups on proteins, thereby influencing cellular oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This compound can also modulate gene expression by interacting with transcription factors or other DNA-binding proteins. The aldehyde group of this compound is particularly reactive, allowing it to form Schiff bases with primary amines, which can further influence cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including oxidative stress and cellular damage. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid. This metabolic transformation can influence the compound’s biological activity and its interactions with other biomolecules. Additionally, this compound can affect metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s distribution can also be influenced by its chemical properties, such as its lipophilicity and reactivity. These factors can affect the localization and accumulation of this compound within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. These localization patterns can be crucial for understanding the compound’s biochemical effects .
Properties
IUPAC Name |
5-chlorothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5-2-1-4(3-7)8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFITBWBRVBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064614 | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-96-7 | |
| Record name | 5-Chloro-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorothiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOPHENECARBOXALDEHYDE, 5-CHLORO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPU4RVB7PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


